Toluene-d3

Description

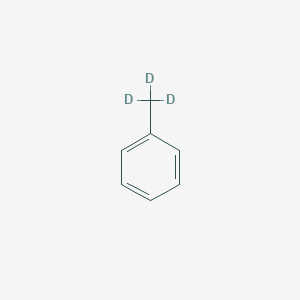

Structure

3D Structure

Properties

IUPAC Name |

trideuteriomethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8/c1-7-5-3-2-4-6-7/h2-6H,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXFVVABEGXRONW-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60920750 | |

| Record name | (~2~H_3_)Methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60920750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1124-18-1 | |

| Record name | Benzene, methyl-d3- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001124181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (~2~H_3_)Methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60920750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1124-18-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Toluene-d3: Properties, Applications, and Methodologies for Advanced Research

Introduction: Beyond the Basics of a Deuterated Standard

In the landscape of modern analytical chemistry and drug development, precision and reliability are paramount. While a vast array of reagents are available, few hold the foundational importance of isotopically labeled internal standards. This guide provides an in-depth examination of Toluene-d3 (Methyl-d3-benzene), a key deuterated analog of toluene. We will move beyond its basic identifiers to explore the scientific rationale for its use, its critical role in ensuring data integrity in mass spectrometry and NMR spectroscopy, and a practical workflow for its application. This document is intended for researchers, analytical chemists, and drug development professionals who require a robust understanding of how to leverage Toluene-d3 to achieve the highest standards of analytical accuracy.

Core Physicochemical Properties and Identifiers

A clear understanding of a reference standard's fundamental properties is the bedrock of its effective application. Toluene-d3 is chemically identical to toluene, with the crucial exception that the three hydrogen atoms on the methyl group have been replaced by deuterium, a stable heavy isotope of hydrogen. This substitution is the source of its utility in analytical science.

| Property | Value | Source(s) |

| CAS Number | 1124-18-1 | [NIST, Sigma-Aldrich] |

| Molecular Formula | C₆H₅CD₃ | [NIST, Sigma-Aldrich] |

| Molecular Weight | 95.16 g/mol | [NIST, Sigma-Aldrich] |

| Synonyms | Methyl-d3-benzene, Trideuteriomethylbenzene | [NIST, CymitQuimica] |

| Typical Isotopic Purity | ≥98 atom % D | [ResolveMass Laboratories Inc., Cambridge Isotope Laboratories] |

| Physical Form | Colorless Liquid | [CymitQuimica] |

The Scientific Rationale: Why Deuterated Standards Are a Pillar of Modern Bioanalysis

The core value of Toluene-d3 lies in its application as an internal standard, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) assays.[1][2] To appreciate its function, one must understand the challenges inherent in complex sample analysis.

The Causality of Experimental Choice: Biological matrices (e.g., plasma, urine, tissue homogenates) are notoriously complex. During analysis, these matrices can cause "matrix effects," leading to unpredictable ion suppression or enhancement in the mass spectrometer source.[2][3] This variability can severely compromise the accuracy and reproducibility of quantification.

A deuterated internal standard like Toluene-d3 provides the solution. Because its physicochemical properties are nearly identical to the non-labeled analyte (the "light" compound), it experiences the same journey through the analytical process:

-

Co-elution: It elutes from the chromatography column at virtually the same time as the analyte.[4]

-

Identical Extraction Recovery: It behaves identically during sample preparation and extraction steps.

-

Similar Ionization Efficiency: It is affected by matrix-induced ion suppression or enhancement in the same way as the analyte.[4]

By adding a known concentration of Toluene-d3 to every sample, standard, and blank, it acts as a stable reference. The mass spectrometer can easily distinguish between the analyte and the standard due to the mass difference (+3 Da). Any loss or signal variation that affects the analyte will also affect the internal standard proportionally. The final quantification is based on the ratio of the analyte peak area to the internal standard peak area, effectively canceling out variability and leading to highly accurate and precise results.[1][5] This principle is a cornerstone of regulated bioanalytical method validation guidelines from bodies like the FDA and EMA.[1]

Primary Applications in Research and Drug Development

-

Internal Standard for Quantitative Mass Spectrometry: This is the primary application of Toluene-d3. In drug metabolism and pharmacokinetic (DMPK) studies, researchers must accurately quantify drug candidates and their metabolites in biological fluids. Toluene itself is a common solvent and a potential metabolite or impurity, making Toluene-d3 the ideal internal standard for its precise quantification.[6][7][8][9][10]

-

NMR Spectroscopy: Deuterated solvents are essential in Nuclear Magnetic Resonance (NMR) spectroscopy to avoid large, interfering solvent peaks in the ¹H NMR spectrum. While Toluene-d8 (perdeuterated toluene) is more common as an NMR solvent, Toluene-d3 is used in specialized NMR studies, such as mechanistic investigations or relaxation time studies, where the specific isotopic labeling pattern provides unique structural or dynamic information.[11][12]

Methodology Spotlight: Quantitative Analysis of Toluene in a Sample Matrix using Toluene-d3 Internal Standard by LC-MS/MS

This section provides a trusted, self-validating protocol for the use of Toluene-d3 as an internal standard.

Objective: To accurately quantify the concentration of toluene in a set of plasma samples.

Materials:

-

Toluene-d3 (≥98% isotopic purity)

-

Toluene (analytical grade)

-

Acetonitrile (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Water (LC-MS grade)

-

Plasma samples (and control plasma for standards)

Step-by-Step Protocol:

-

Preparation of Stock Solutions:

-

Analyte Stock (S1): Prepare a 1 mg/mL stock solution of Toluene in acetonitrile.

-

Internal Standard Stock (IS1): Prepare a 1 mg/mL stock solution of Toluene-d3 in acetonitrile.

-

-

Preparation of Working Solutions:

-

Calibration Standards: Perform serial dilutions of the Analyte Stock (S1) with control plasma/acetonitrile to create a series of calibration standards ranging from the lower to the upper limit of quantification (e.g., 1 ng/mL to 1000 ng/mL).

-

Internal Standard Working Solution (IS-WS): Dilute the Internal Standard Stock (IS1) with acetonitrile to a final concentration of 50 ng/mL. This concentration should be chosen to yield a robust signal in the mass spectrometer.

-

-

Sample Preparation (Protein Precipitation):

-

Aliquot 100 µL of each unknown sample, calibration standard, and a blank (control plasma) into separate microcentrifuge tubes.

-

To each tube, add exactly 300 µL of the Internal Standard Working Solution (IS-WS). The IS-WS serves as both the internal standard and the protein precipitation agent.

-

Vortex each tube vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at >10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.

-

-

LC-MS/MS Analysis:

-

LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A suitable gradient to ensure separation and elution of toluene.

-

MS Detection: Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

Toluene MRM Transition: Determine precursor/product ion pair (e.g., m/z 93 -> 65)

-

Toluene-d3 MRM Transition: Determine precursor/product ion pair (e.g., m/z 96 -> 68)

-

-

-

Data Processing:

-

Integrate the peak areas for both the toluene and Toluene-d3 MRM transitions in each injection.

-

Calculate the Peak Area Ratio (PAR) for each sample: PAR = (Peak Area of Toluene) / (Peak Area of Toluene-d3).

-

Construct a calibration curve by plotting the PAR of the calibration standards against their known concentrations. Apply a linear regression with 1/x² weighting.

-

Determine the concentration of toluene in the unknown samples by interpolating their PAR values from the calibration curve.

-

Below is a diagram illustrating this self-validating workflow.

Caption: Workflow for quantitative analysis using Toluene-d3 as an internal standard.

Conclusion

Toluene-d3 is far more than a simple chemical with a CAS number and molecular weight. It is an enabling tool for achieving the highest levels of accuracy and precision in analytical science. Its role as a stable isotopically labeled internal standard allows researchers in drug development and other scientific fields to generate reliable, reproducible data by effectively mitigating the challenges of sample matrix variability. The principles and methodologies described in this guide underscore the authoritative and indispensable function of Toluene-d3 in modern, high-stakes research.

References

-

ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]

-

PCC Group. (2023). Toluene: applications and properties. [Link]

-

Lefebvre, M., et al. (2012). Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays. PubMed. [Link]

-

Toluene Chemical Industry Applications: Insights & Uses. (2024). [Link]

-

Batong Group. (2024). Toluene In The Pharmaceutical Industry. [Link]

-

Boysen, A. K., et al. (2018). Best-Matched Internal Standard Normalization in Liquid Chromatography–Mass Spectrometry Metabolomics Applied to Environmental Samples. Analytical Chemistry. [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

-

AptoChem. (2008). Deuterated internal standards and bioanalysis. [Link]

-

Scribd. (n.d.). Uses of Toluene in The Pharmaceutical Industry. [Link]

-

Maratek. (2024). Understanding the Role of Toluene Solvent in Industrial Applications. [Link]

-

van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis. [Link]

-

Gottlieb, H. E., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

-

Ahmed, A. M. I., & Eades, R. G. (1972). Nuclear magnetic resonance in toluene, toluene-αd3 and toluene-d5. Journal of the Chemical Society, Faraday Transactions 2. [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. resolvemass.ca [resolvemass.ca]

- 3. angie-b.github.io [angie-b.github.io]

- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 5. scispace.com [scispace.com]

- 6. Toluene: applications and properties - PCC Group Product Portal [products.pcc.eu]

- 7. Toluene Chemical Industry Applications: Insights & Uses [peliswan.com]

- 8. batongchemical.com [batongchemical.com]

- 9. scribd.com [scribd.com]

- 10. maratek.com [maratek.com]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 12. Nuclear magnetic resonance in toluene, toluene-αd3 and toluene-d5 - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

Toluene-d3 physical properties

Technical Guide: Toluene-d3 ( -Trideuteriotoluene)

Executive Summary

Toluene-d3 (specifically

This guide provides a comprehensive analysis of the physicochemical properties, synthesis protocols, and application of toluene-d3 in drug metabolism and pharmacokinetics (DMPK).

Part 1: Molecular Architecture & Isotopic Physics

The substitution of protium (

Isotopic Structure

-

Formula:

-

IUPAC Name: (Trideuteriomethyl)benzene

-

Key Feature: The aromatic ring remains fully protonated (

), while the methyl group is fully deuterated (

Vibrational Physics (The C-D Shift)

The vibrational frequency (

-

C-H Stretch (Methyl): ~2900–3000 cm

-

C-D Stretch (Methyl-d3): ~2050–2250 cm

(Silent region in standard IR)

Part 2: Physicochemical Properties[1]

The following table contrasts standard Toluene (h8) with Toluene-d3. Note the increase in density and molecular weight, while boiling point remains nearly identical—a critical factor when attempting to separate isotopologues by distillation (which is generally ineffective).

Comparative Data Table

| Property | Toluene-h8 ( | Toluene-d3 ( | Experimental Note |

| Molecular Weight | 92.14 g/mol | 95.16 g/mol | +3.02 Da mass shift useful for MS quantification. |

| Boiling Point | 110.6 °C | 110.0 °C | Isotopic effect on BP is negligible; separation requires chromatography. |

| Melting Point | -95 °C | -93 °C | Slightly higher lattice energy in deuterated form. |

| Density (25°C) | 0.865 g/mL | 0.895 g/mL | Critical: d3 is ~3.5% denser. |

| Refractive Index ( | 1.496 | 1.496 | Identical electronic polarizability. |

| Dipole Moment | 0.36 D | ~0.35 D | C-D bond is slightly shorter and less polarizable than C-H. |

Part 3: Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Toluene-d3 is invaluable when the methyl signal of a target analyte overlaps with the solvent methyl peak, or when simplifying complex aromatic coupling patterns.

-

H-NMR (Proton):

-

Aromatic Region (7.1 – 7.3 ppm): Shows standard multiplet pattern (5H) for the phenyl ring.

-

Aliphatic Region (~2.3 ppm): Silent. The methyl peak is absent, removing interference in the alkyl region.

-

-

C-NMR (Carbon):

-

Methyl Carbon (~21.5 ppm): Appears as a septet (

) rather than a singlet. This is due to spin-spin coupling with three deuterium nuclei (Spin -

Coupling Constant (

): Typically ~19–20 Hz.

-

Mass Spectrometry (MS)

-

Parent Ion: m/z 95 (vs 92).

-

Fragmentation: The tropylium ion formation (usually m/z 91 for toluene) shifts to m/z 94 (

), retaining the deuterium label during ring expansion.

Part 4: Synthesis Protocol (High-Purity)

Objective: Synthesis of

Reaction Logic

The most robust method utilizes Lithium Aluminum Deuteride (

Workflow Diagram (DOT)

Figure 1: Synthesis pathway for Toluene-d3 via LiAlD4 reduction.

Step-by-Step Protocol

-

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.

-

Reagent Prep: Charge the flask with LiAlD4 (1.1 equiv) suspended in anhydrous Tetrahydrofuran (THF) or Diethyl Ether. Cool to 0°C in an ice bath.

-

Addition: Dissolve Benzyl Bromide (1.0 equiv) in minimal THF. Add dropwise to the LiAlD4 suspension over 30 minutes. The reaction is exothermic; maintain temperature <10°C.

-

Reflux: Once addition is complete, warm to room temperature, then heat to gentle reflux for 2–4 hours to ensure completion.

-

Quench (Critical): Cool to 0°C. Slowly quench excess deuteride.

-

Note: Use

if absolute isotopic purity is required to prevent H/D exchange at the active surface, though standard water/HCl is often sufficient for this specific substrate due to the stability of the C-D bond.

-

-

Workup: Extract with ether, wash with brine, dry over

. -

Purification: Fractional distillation. Collect the fraction boiling at 110°C.

Part 5: Applications in Drug Development (KIE)

The primary utility of toluene-d3 in drug discovery is determining the Kinetic Isotope Effect (KIE) during metabolic stability studies, specifically for Cytochrome P450 (CYP450) mediated benzylic hydroxylation.

Mechanism: Benzylic Oxidation

CYP450 enzymes oxidize toluene to benzyl alcohol via a radical abstraction-recombination mechanism. The rate-limiting step is often the abstraction of a hydrogen atom from the methyl group.

KIE Calculation

- : Rate of oxidation for Toluene-h8.

- : Rate of oxidation for Toluene-d3.

Experimental Expectation

For CYP450 oxidations (e.g., CYP2E1, CYP2B1), the breaking of the C-H bond is the rate-determining step.

-

Observed KIE: Typically 5.3 – 7.6 .

-

Interpretation: A KIE > 2.0 (Primary KIE) confirms that C-H bond cleavage occurs in the rate-limiting step. If KIE

1, the rate-limiting step is likely product release or electron transfer, not bond breaking.

Mechanistic Pathway Diagram (DOT)

Figure 2: Mechanism of CYP450 benzylic oxidation showing the rate-limiting deuterium abstraction step.

References

-

Sigma-Aldrich. Toluene-α,α,α-d3 Product Specification & NMR Shifts.Link

-

Guengerich, F. P. (2017).[1] "Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions." Methods in Enzymology, 596, 217-238.[1] Link

-

Hanzlik, R. P., et al. (1984). "Primary and secondary kinetic deuterium isotope effects... for benzylic chlorination and bromination of toluene." Journal of the American Chemical Society.[2] Link

-

Wilmshurst, J. K., & Bernstein, H. J. (1957).[3] "The Infrared and Raman Spectra of Toluene, Toluene-α-d3..." Canadian Journal of Chemistry.[3] Link

-

Organic Syntheses. "Preparation of Enantiomerically Pure α-N,N-Dibenzylamino Aldehydes (Benzyl Bromide Reduction Context)." Org.[4] Synth.Link

What is Toluene-d3 used for in research?

Advanced Research Applications of Toluene-d3 ( -Trideuterotoluene)

Executive Summary

Toluene-d3 (CAS 1124-18-1), specifically labeled at the methyl position (

Its primary utility lies in two critical domains:

-

Mechanistic Enzymology: Probing the Kinetic Isotope Effect (KIE) of Cytochrome P450 (CYP450) mediated metabolic activation, specifically distinguishing between methyl-hydroxylation and ring-oxidation pathways.[1]

-

Toxicological Quantitation: Serving as an ideal Internal Standard (IS) for Gas Chromatography-Mass Spectrometry (GC-MS) workflows, offering a +3 Da mass shift that eliminates cross-interference while maintaining chromatographic co-elution with native toluene.[1]

This guide details the physicochemical profile, mechanistic applications, and validated experimental protocols for integrating Toluene-d3 into high-impact research workflows.

Part 1: Chemical Profile & Technical Specifications[1]

Unlike random deuteration, Toluene-d3 features a specific isotopic substitution on the methyl group.[1][2] This structural specificity is the basis for its use in metabolic tracking.

Table 1: Physicochemical Specification of Toluene-d3

| Property | Specification | Notes |

| Chemical Name | Toluene- | Methyl-d3-benzene |

| CAS Number | 1124-18-1 | Distinct from Toluene-d8 (2037-26-5) |

| Formula | Ring protons are H; Methyl protons are D | |

| Molecular Weight | 95.16 g/mol | +3.02 Da shift vs. Native Toluene (92.[1]14) |

| Isotopic Purity | Critical for MS quantitation to minimize M+0 overlap | |

| Boiling Point | 110.6 °C | Virtually identical to native toluene |

| Density | 0.87 g/mL | Slight variation due to isotope mass difference |

| Main MS Ions | m/z 95 ( | Used for Selected Ion Monitoring (SIM) |

Part 2: Mechanistic Enzymology – The Kinetic Isotope Effect (KIE)

The Scientific Premise

In drug metabolism, Toluene is primarily oxidized by CYP2E1 and CYP2B6 via two competing pathways:

-

Side-chain hydroxylation to Benzyl Alcohol (approx. 90% of metabolism).[1]

-

Ring epoxidation to Cresols (o-, m-, p-isomers).

Toluene-d3 is utilized to determine the Kinetic Isotope Effect (KIE) .[1] Since the C-D bond is stronger than the C-H bond (due to lower zero-point energy), replacing the methyl hydrogens with deuterium significantly slows down the side-chain hydroxylation rate if C-H bond breakage is the rate-limiting step.

Key Insight: A primary KIE (

Visualization: Metabolic Branching & Isotope Effect

The following diagram illustrates the metabolic bifurcation and where the Deuterium Isotope Effect acts as a "traffic control," impeding the upper pathway.

Caption: Metabolic branching of Toluene-d3. The red path indicates the deuterium-suppressed conversion to Benzyl Alcohol, while the green path represents ring oxidation, which is kinetically unaffected by methyl deuteration.

Protocol 1: Determination of Intrinsic KIE in Microsomes

Objective: Calculate the intramolecular KIE for toluene hydroxylation.

-

Incubation System:

-

Enzyme: Rat liver microsomes or recombinant CYP2E1 (0.5 mg protein/mL).[1]

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Substrate: 1:1 mixture of Toluene (H8) and Toluene-d3 (Total conc. 100 µM).

-

Cofactor: NADPH regenerating system (1 mM NADP+, 10 mM G6P, 1 U G6PDH).

-

-

Reaction:

-

Pre-incubate at 37°C for 5 min.

-

Initiate with NADPH.

-

Incubate for 10–20 min (linear range).

-

Quench: Add ice-cold acetonitrile containing internal standard (e.g., Chlorobenzene).[1]

-

-

Analysis:

-

Analyze metabolites (Benzyl alcohol-d0 and Benzyl alcohol-d2) via GC-MS.

-

Calculation: The observed ratio of products (

) corrected for the initial substrate ratio yields the KIE. -

Note: Benzyl alcohol-d2 will retain 2 deuteriums; one is lost during the abstraction/hydroxylation mechanism.

-

Part 3: Quantitative Bioanalysis (GC-MS Internal Standard)

In clinical toxicology and environmental monitoring, Toluene-d3 is the Gold Standard internal standard (IS).[1]

Why Toluene-d3 over Toluene-d8?

While d8 is available, d3 is often preferred for specific tracking of the methyl group stability or simply as a cost-effective alternative that still provides the necessary +3 Da mass separation. More importantly, in complex matrices (blood/urine), the physicochemical behavior of d3 is closer to native toluene than d8, minimizing "isotope effects" on chromatographic retention times (though both are very similar).[1]

Visualization: GC-MS Analytical Workflow

This workflow demonstrates the self-validating nature of using an isotopic IS to correct for extraction efficiency and matrix effects.

Caption: Analytical workflow for Toluene quantitation. Toluene-d3 is added prior to headspace extraction to normalize variations in temperature, pressure, and matrix viscosity.[1]

Protocol 2: Headspace GC-MS for Toluene in Whole Blood

Validation Level: Clinical/Forensic Standard.[1]

1. Reagents:

-

Stock Solution: Toluene-d3 (1 mg/mL in Methanol).[1]

-

Working IS: Dilute to 10 µg/mL in water.

2. Sample Preparation:

-

Aliquot 1.0 mL of whole blood into a 20 mL headspace vial.

-

Add 1.0 mL of saturated sodium sulfate solution (salting out effect enhances volatility).

-

Add 50 µL of Working IS (Toluene-d3).[1]

-

Seal immediately with a PTFE-lined crimp cap.[1]

3. GC-MS Parameters:

-

Inlet: Split ratio 10:1, 200°C.

-

Column: DB-624 or equivalent (volatile organic compound specialized), 30m x 0.25mm.[1]

-

Oven: 40°C (hold 2 min)

10°C/min -

MS Mode: Selected Ion Monitoring (SIM).[1]

4. SIM Table (Critical Steps):

| Compound | Target Ion (Quant) | Qualifier Ion 1 | Qualifier Ion 2 | Retention Time |

|---|

| Toluene (Native) | 91 (Tropylium) | 92 (

Note on Ion Selection: For Toluene-d3, the molecular ion (

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 74861, Toluene-d3.[1] PubChem. [Link][1]

-

Hanzlik, R. P., et al. (1984).[1] Deuterium isotope effects on toluene metabolism.[1] Product release as a rate-limiting step in cytochrome P-450 catalysis.[1] Journal of Biological Chemistry. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2017).[1] Toxicological Profile for Toluene: Analytical Methods. Centers for Disease Control and Prevention (CDC).[1] [Link]

-

Nelson, S. D., & Trager, W. F. (2003).[1][3] The use of deuterium isotope effects to probe the active site properties, mechanism of cytochrome P450-catalyzed reactions.[3] Drug Metabolism and Disposition.[1] [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. CAS 1124-18-1: toluene-alpha,alpha,alpha-D3 | CymitQuimica [cymitquimica.com]

- 3. The use of deuterium isotope effects to probe the active site properties, mechanism of cytochrome P450-catalyzed reactions, and mechanisms of metabolically dependent toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Beyond Chemical Purity

An In-Depth Technical Guide to the Isotopic Purity of Toluene-d3

For Researchers, Scientists, and Drug Development Professionals

In the realm of scientific research and pharmaceutical development, the term 'purity' extends beyond the mere absence of chemical contaminants. For deuterated compounds such as Toluene-d3 (C₆H₅CD₃), a critical and often more complex dimension of purity comes into play: isotopic purity . Toluene-d3, where the three hydrogen atoms of the methyl group are replaced by deuterium, is a vital component in numerous applications, serving as a solvent in chemical reactions, a chemical intermediate in the synthesis of active pharmaceutical ingredients (APIs), and an internal standard in mass spectrometry-based quantitative analyses.[1][2][3][4][5] The efficacy and reliability of these applications are intrinsically linked to the isotopic purity of the Toluene-d3 used.

This guide provides a comprehensive technical overview of the core principles and methodologies for determining the isotopic purity of Toluene-d3. We will delve into the causality behind experimental choices, describe self-validating analytical protocols, and ground our discussion in authoritative scientific principles, equipping researchers with the knowledge to ensure the integrity of their work.

Defining Isotopic Purity: A Tale of Three Terms

To navigate this topic, it is crucial to distinguish between three often-confused terms[6]:

-

Isotopic Enrichment: This refers to the percentage of deuterium at a specific, labeled position within a molecule. For Toluene-d3, an enrichment of 99.5% means that for any given molecule, each deuterium position on the methyl group has a 99.5% probability of being occupied by a deuterium atom and a 0.5% chance of being a hydrogen atom.[6]

-

Species Abundance: This describes the percentage of the total population of molecules that have a specific, complete isotopic composition. For example, it is the percentage of molecules that are precisely C₆H₅CD₃ versus those that might be C₆H₅CHD₂ or C₆H₅CH₂D.

-

Isotopic Purity: This is a broader quality attribute that refers to the percentage of a compound's molecules in which the intended isotopic substitution has occurred.[7] It is a reflection of the species abundance of the desired deuterated molecule. Synthesizing a compound with 100% isotopic purity is practically impossible, resulting in a population of molecules with varying degrees of deuteration, known as isotopologues.[6]

The Genesis of Impurity: Synthesis and Its Consequences

The isotopic profile of a Toluene-d3 sample is largely determined by its synthetic pathway. A common method involves the reduction of a suitable precursor like methyl benzoate.[8] During synthesis, several factors can lead to incomplete deuteration or the introduction of chemical impurities:

-

Incomplete Reaction: The deuterating agent may not fully react, leaving some methyl groups partially or completely protonated (C₆H₅CHD₂ or C₆H₅CH₂D).

-

H/D Exchange: Under certain conditions, deuterium atoms on the methyl group can exchange with protons from the reaction environment, a phenomenon known as hydrogen-deuterium exchange.[9]

-

Contaminants in Starting Materials: The initial toluene or other reagents may contain chemical impurities that carry over into the final product. Common contaminants in organic solvents can include water, residual non-deuterated solvents, and greases.[10][11][12][13]

Pillar I: Mass Spectrometry for Isotopic Distribution Analysis

Mass spectrometry (MS) is the cornerstone technique for determining the distribution of isotopologues in a deuterated compound.[1] By separating ions based on their mass-to-charge (m/z) ratio, high-resolution mass spectrometry (HRMS) can distinguish between molecules that differ by the mass of a single neutron.[14][15]

The principle is straightforward: Toluene-d3 (C₆H₅CD₃) will have a different molecular weight than its less-deuterated counterparts like Toluene-d2 (C₆H₅CHD₂) or non-deuterated Toluene (C₆H₅CH₃). By measuring the relative abundance of these different mass peaks, we can calculate the isotopic purity.

Table 1: Theoretical Masses of Toluene Isotopologues

| Isotopologue | Formula | Exact Mass (Da) | Description |

| Toluene-d0 | C₇H₈ | 92.0626 | Fully protonated |

| Toluene-d1 | C₇H₇D | 93.0689 | One deuterium atom |

| Toluene-d2 | C₇H₆D₂ | 94.0752 | Two deuterium atoms |

| Toluene-d3 | C₇H₅D₃ | 95.0814 | Target Compound |

Note: Masses are for the most abundant isotopes of Carbon and Hydrogen.

Experimental Workflow: LC-MS Analysis

A validated liquid chromatography-mass spectrometry (LC-MS) workflow is essential for accurate isotopic purity determination.[7][16] The chromatography step separates the Toluene-d3 from any chemical impurities, ensuring that the mass spectrum is clean and representative only of the compound of interest.[17][18]

Sources

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. batongchemical.com [batongchemical.com]

- 3. scribd.com [scribd.com]

- 4. Unlocking Toluene Liquid: 5 Essential Industrial Uses [shivamchemical.com]

- 5. maratek.com [maratek.com]

- 6. isotope.com [isotope.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. kgroup.du.edu [kgroup.du.edu]

- 13. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 14. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. resolvemass.ca [resolvemass.ca]

- 17. almacgroup.com [almacgroup.com]

- 18. almacgroup.com [almacgroup.com]

Technical Guide: Toluene-d3 Stability and Storage Conditions

Executive Summary

Toluene-d3 (Methyl-d3-benzene, CAS 1124-18-1) is a critical deuterated solvent and reagent used extensively in NMR spectroscopy and stable isotope labeling (SIL) workflows. While chemically robust compared to ethers or chlorinated solvents, it possesses specific vulnerabilities—primarily benzylic auto-oxidation and isotopic dilution via moisture—that can compromise high-sensitivity analytical data.

This guide defines the "Gold Standard" protocols for the storage and handling of Toluene-d3. By adhering to these procedures, researchers can maintain isotopic enrichment >99.5 atom % D and prevent the formation of paramagnetic impurities or oxidation byproducts that distort NMR baselines.

Physicochemical Profile

Understanding the physical constants is the first step in proper handling. Toluene-d3 is flammable and volatile; its storage must account for vapor pressure buildup and flammability hazards.

| Property | Value | Critical Implication |

| Chemical Formula | Deuteration occurs at the methyl position.[1] | |

| Molecular Weight | 95.16 g/mol | ~3.02 g/mol heavier than protio-toluene. |

| Boiling Point | 110.6 °C | Moderate volatility; cap seals are critical. |

| Flash Point | 4 °C (39.2 °F) | High Flammability Risk. Store in flammables cabinet.[1] |

| Isotopic Purity | Typically ≥99.5 atom % D | Degradation leads to H-incorporation or side-products. |

| Hygroscopicity | Low (0.03% w/w at 25°C) | Lower than DMSO/MeOH, but absorbed |

Stability Mechanisms: The "Why" Behind the Protocol

To preserve Toluene-d3, one must mitigate two primary degradation vectors: Radical-Initiated Auto-oxidation and Isotopic Dilution .

Mechanism 1: Benzylic Auto-oxidation

The methyl group of toluene is susceptible to hydrogen (or deuterium) abstraction by free radicals, particularly under UV light exposure. In the presence of oxygen, this initiates a chain reaction leading to deuterated benzoic acid.

Impact on Analysis:

-

NMR: Appearance of broad carboxylic acid peaks (10–13 ppm) and aldehyde peaks (~10 ppm).

-

MS: Mass shifts due to oxygen incorporation (

,

Mechanism 2: Hygroscopic Isotopic Dilution

While toluene is hydrophobic, "dry" Toluene-d3 used for water-sensitive catalysis (e.g., Ziegler-Natta) can absorb atmospheric moisture if septa are compromised.

-

Result: A distinct

peak appears in the

Visualizing the Threat: Degradation Pathway

The following diagram illustrates the cascade from proper storage to degraded product.[2]

Caption: Radical-mediated oxidation pathway of Toluene-d3. Light and Oxygen are the primary catalysts for the formation of benzoic acid impurities.

Storage & Handling Protocols

The Storage Triad

To ensure a shelf life exceeding 2 years, adhere to the following conditions.

| Parameter | Recommendation | Technical Rationale |

| Temperature | 2°C to 8°C (Refrigerated) | Slows radical propagation kinetics. Room temp is acceptable for short-term (<3 months) active use. |

| Container | Amber Glass + PTFE-Lined Cap | Amber glass blocks UV radiation (290–450 nm). PTFE liners prevent plasticizer leaching (phthalates) which appear as impurities in NMR. |

| Atmosphere | Dry Nitrogen or Argon | Displaces |

Handling Workflow: The "Dry Transfer" Method

When dispensing Toluene-d3 for sensitive applications (e.g., organometallic synthesis), never pour the solvent. Pouring introduces atmospheric moisture and oxygen. Use the Septum-Syringe Technique .

Caption: Inert atmosphere transfer workflow to maintain anhydrous and anaerobic conditions during dispensing.

Quality Control (QC)

Before using an old bottle of Toluene-d3 for a critical experiment, run a blank

-

Pass: Only residual protio-toluene peaks (methyl ~2.3 ppm, aromatic ~7.1-7.2 ppm) and small water peak.

-

Fail: Presence of peaks at 10.0 ppm (Benzaldehyde-d) or 12.0+ ppm (Benzoic acid-d).

-

Remediation: If water is the only contaminant, store over activated 3Å or 4Å molecular sieves for 24 hours. If oxidation products are present, distillation is required, or the solvent should be discarded.

Safety & Toxicology

-

GHS Classification: Flammable Liquid (Cat 2), Skin Irritant (Cat 2), Reproductive Toxicity (Cat 2).[1]

-

Specific Hazard: Toluene is neurotoxic. Deuterated analogs generally share the toxicological profile of the parent compound but can exhibit different metabolic rates (Kinetic Isotope Effect).

-

Disposal: Must be disposed of as halogen-free organic solvent waste. Do not mix with oxidizers (e.g., nitric acid) as this can trigger explosive reactions.[4]

References

-

National Institutes of Health (NIH). Reaction Steps in Heterogeneous Photocatalytic Oxidation of Toluene. (Mechanistic basis for radical oxidation). [Link]

Sources

Technical Guide: Toluene-d3 Solubility & Application in Bioanalysis

Executive Summary

This guide provides a definitive technical analysis of Toluene-d3 (specifically

This document details the miscibility thermodynamics of Toluene-d3, corrects common volumetric errors caused by isotopic density shifts, and provides validated protocols for its integration into drug development workflows.

Part 1: Physicochemical Identity & The Isotope Effect

To work effectively with Toluene-d3, researchers must distinguish between its isotopic isotopologues. The specific placement of deuterium dictates its application.

The Solute Identity

In the context of "solubility in organic solvents," Toluene-d3 acts as a miscible liquid solute.

| Property | Toluene (Protio) | Toluene-d3 (Methyl-d3) | Toluene-d8 (Perdeuterated) |

| CAS Number | 108-88-3 | 1124-18-1 | 2037-26-5 |

| Formula | |||

| Mol. Weight | 92.14 g/mol | 95.16 g/mol | 100.19 g/mol |

| Density (25°C) | 0.867 g/mL | 0.895 g/mL | 0.943 g/mL |

| Boiling Point | 110.6 °C | 110.0 °C | 110.0 °C |

| Primary Use | Bulk Solvent | Metabolic Probe / IS | NMR Solvent |

Critical Insight: Note the density difference (

) between Toluene-d0 and Toluene-d3. In high-precision quantitative analysis (e.g., preparing LC-MS standards), preparing solutions volumetrically without correcting for this density shift will result in significant concentration errors. Always use gravimetric preparation for Toluene-d3 standards.

Part 2: Solubility & Miscibility Thermodynamics

Since Toluene-d3 is a liquid at room temperature, its "solubility" is defined by its miscibility with other organic liquids. The deuterium substitution exerts a negligible effect on the intermolecular forces (Van der Waals/London Dispersion) that govern solubility. Therefore, the Hansen Solubility Parameters (HSP) of protio-toluene are valid proxies for Toluene-d3.

Miscibility Matrix

Toluene-d3 is a non-polar, aromatic solvent. It follows the "Like Dissolves Like" principle.[1]

-

Miscible (Soluble in all proportions):

-

Alcohols: Methanol, Ethanol, Isopropanol.

-

Chlorinated Solvents: Chloroform, Dichloromethane (DCM).

-

Ethers/Ketones: THF, Diethyl Ether, Acetone.

-

Hydrocarbons: Hexane, Benzene, Cyclohexane.

-

-

Immiscible (Phase separation occurs):

-

Water: Solubility is extremely low (~0.5 g/L at 20°C).

-

Highly Polar/Ionic Liquids: Formamide (partial), Ionic Liquids (varies).

-

Visualization: Solvent Compatibility Map

The following diagram illustrates the miscibility landscape for Toluene-d3, critical for designing co-solvent systems for NMR or Chromatography.

Caption: Miscibility profile of Toluene-d3. Green lines indicate compatibility; red dotted lines indicate phase separation.

Part 3: Applications in Drug Development[2]

The solubility of Toluene-d3 in organic solvents is most relevant when it is used as a substrate or standard in bioanalytical assays.

Metabolic Stability (The Deuterium Switch)

Toluene-d3 is extensively used to study Cytochrome P450 (CYP450) mechanisms. The C-D bond is stronger than the C-H bond, leading to a Kinetic Isotope Effect (KIE) .

-

Mechanism: CYP450 oxidizes the methyl group of toluene to benzyl alcohol.

-

Application: By comparing the reaction rate of Toluene-h8 vs. Toluene-d3, researchers can determine if the C-H bond breakage is the rate-limiting step.

-

Solubility Context: The reaction occurs in an aqueous microsomal incubation. Since Toluene-d3 is immiscible with water, it must be introduced via an organic vehicle (typically Methanol or DMSO) at <1% v/v final concentration to maintain solubility without inhibiting the enzyme.

Internal Standard for Residual Solvents

In pharmaceutical QC, Toluene-d3 is used as an Internal Standard (IS) for quantifying residual toluene in drug substances via Headspace GC-MS.

-

Workflow: Toluene-d3 is dissolved in a high-boiling organic solvent (e.g., DMSO or DMAc) which acts as the matrix.

-

Why d3? It co-elutes with toluene but is mass-resolved (M+3), correcting for matrix effects and injection variability.

Part 4: Experimental Protocols

Protocol 4.1: Gravimetric Preparation of Toluene-d3 Stock Standard

Objective: Create a precise 1.0 mg/mL stock solution of Toluene-d3 in Methanol for LC-MS or GC-MS use. Rationale: Volumetric pipetting is prone to error due to the density of Toluene-d3 (0.895 g/mL) differing from calibration settings. Gravimetric addition is the only self-validating method.

Materials:

-

Toluene-d3 (CAS 1124-18-1, >99.5 atom % D).[2]

-

Solvent: LC-MS Grade Methanol.

-

Analytical Balance (Readability 0.01 mg).

-

10 mL Volumetric Flask (Class A).

Step-by-Step Workflow:

-

Tare Flask: Place a clean, dry 10 mL volumetric flask with stopper on the balance. Tare to zero.

-

Solvent Cushion: Add approximately 5 mL of Methanol to the flask. (Prevents evaporation of the volatile Toluene-d3 upon addition).

-

Gravimetric Addition:

-

Using a gas-tight syringe, draw ~11.2 µL of Toluene-d3.

-

Add dropwise directly into the methanol.

-

Record the exact mass added (Target: 10.00 mg).

-

Calculation: If mass = 10.05 mg, Concentration = 1.005 mg/mL.

-

-

Dilution: Dilute to the mark with Methanol. Invert 10x to mix.

-

Storage: Transfer to an amber vial with a PTFE-lined cap. Store at -20°C.

Protocol 4.2: Metabolic Stability Incubation (Vehicle Selection)

Objective: Introduce Toluene-d3 into an aqueous enzymatic system (Microsomes) without precipitation.

Caption: Workflow for introducing hydrophobic Toluene-d3 into aqueous metabolic assays.

Part 5: Safety & Handling

-

Flammability: Toluene-d3 is a Class IB Flammable Liquid (Flash Point: 4°C). Ground all equipment during transfer to prevent static discharge.

-

Toxicity: Like protio-toluene, it is neurotoxic and a reproductive hazard. Handle in a fume hood.

-

Storage: Hygroscopicity is low, but isotopic purity can degrade if exchanged with atmospheric moisture over long periods (though less concern for C-D bonds than O-D bonds). Store in a desiccator or tightly sealed amber glass.

References

-

National Institute of Standards and Technology (NIST). Toluene-d3 (CAS 1124-18-1) Gas Phase Ion Energetics Data. NIST Chemistry WebBook. [Link]

-

Ling, K. H., & Hanzlik, R. P. (1989).[3] Deuterium isotope effects on toluene metabolism.[4][3] Product release as a rate-limiting step in cytochrome P-450 catalysis.[3] Biochemical and Biophysical Research Communications, 160(2), 844–849.[3] [Link]

Sources

- 1. Solvent Miscibility Table [sigmaaldrich.com]

- 2. 甲苯-α,α,α-d3 99 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 3. Deuterium isotope effects on toluene metabolism. Product release as a rate-limiting step in cytochrome P-450 catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Toluene-d3

This guide provides a detailed exploration of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of toluene-d3 (C₇H₅D₃). Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles governing the fragmentation of this isotopically labeled compound, offering insights into the interpretation of its mass spectrum and practical guidance for its analysis.

Introduction: The Significance of Toluene-d3 in Scientific Research

Toluene-d3, a deuterated analog of toluene where the three hydrogen atoms of the methyl group are replaced by deuterium, serves as an invaluable tool in a multitude of scientific disciplines. Its primary application lies in its use as an internal standard for the quantification of toluene and other related aromatic compounds in complex matrices using mass spectrometry-based techniques. The known mass shift of +3 amu compared to its unlabeled counterpart allows for precise and accurate measurements, correcting for variations in sample preparation and instrument response. Understanding its fragmentation behavior is paramount for developing robust analytical methods and for interpreting the resulting data with confidence.

The Electron Ionization Mass Spectrum of Toluene-d3: A Detailed Analysis

Upon introduction into an electron ionization (EI) mass spectrometer, toluene-d3 molecules are bombarded with high-energy electrons (typically 70 eV). This process imparts sufficient energy to eject an electron from the molecule, forming a molecular ion (M⁺•), and induces subsequent fragmentation. The resulting mass spectrum is a fingerprint of the molecule, revealing a series of characteristic fragment ions.

The Molecular Ion Peak

The molecular ion of toluene-d3 (C₆H₅CD₃) is observed at a mass-to-charge ratio (m/z) of 95.[1][2] The presence of a discernible molecular ion peak is characteristic of aromatic compounds due to the stability of the benzene ring, which can delocalize the positive charge.

The Base Peak: Formation of the Deuterated Tropylium Ion

The most abundant ion in the mass spectrum of toluene-d3, known as the base peak, is observed at m/z 92, 93 or 94. This corresponds to the loss of a hydrogen or deuterium radical from the molecular ion. In unlabeled toluene, the base peak is at m/z 91, resulting from the loss of a hydrogen atom to form the highly stable, aromatic tropylium ion (C₇H₇⁺).[3][4]

In toluene-d3, the situation is more complex due to the phenomenon of hydrogen-deuterium scrambling. Before fragmentation, the hydrogen and deuterium atoms on the benzene ring and the methyl group can become positionally equivalent. This leads to the loss of either a hydrogen (H•) or a deuterium (D•) radical, resulting in a cluster of intense peaks. The primary fragmentation involves the loss of a deuterium radical from the deuterated methyl group, leading to the formation of a deuterated benzyl cation, which then rearranges to the more stable deuterated tropylium ion.

Subsequent Fragmentation Pathways

The deuterated tropylium ion can further fragment, leading to other significant peaks in the spectrum. A common fragmentation pathway for the tropylium ion is the loss of a neutral acetylene (C₂H₂) molecule.[5] In the case of deuterated tropylium ions, this can result in the loss of C₂H₂, C₂HD, or C₂D₂, leading to a series of peaks at lower m/z values. For instance, the loss of acetylene from the [C₇H₅D₂]⁺ ion (m/z 93) would result in a fragment at m/z 67.

Summary of Key Fragment Ions

The following table summarizes the major ions observed in the electron ionization mass spectrum of toluene-d3, their corresponding m/z values, and their proposed structures. The relative intensities are based on the data available in the NIST Mass Spectrometry Data Center.[1]

| m/z | Proposed Ion Formula | Proposed Structure/Origin | Relative Intensity (%) |

| 95 | [C₇H₅D₃]⁺• | Molecular Ion | ~40 |

| 94 | [C₇H₅D₂]⁺ | Loss of D• from molecular ion | ~80 |

| 93 | [C₇H₄D₃]⁺ | Loss of H• from molecular ion | ~100 (Base Peak) |

| 92 | [C₇H₃D₄]⁺ | Possible rearrangement and loss of H• | ~60 |

| 65 | [C₅H₅]⁺ | Loss of C₂H₂D₂ from [C₇H₅D₂]⁺ | ~15 |

| 39 | [C₃H₃]⁺ | Further fragmentation | ~10 |

Visualizing the Fragmentation Pathway

The fragmentation of toluene-d3 can be visualized as a series of competing and sequential reactions. The following diagram, generated using Graphviz, illustrates the primary fragmentation pathway.

Caption: Primary fragmentation pathway of Toluene-d3 under electron ionization.

Experimental Protocol for GC-MS Analysis

This section provides a detailed, step-by-step methodology for the analysis of toluene-d3 using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is designed to be a robust starting point for method development and can be adapted based on specific instrumentation and analytical requirements.

Materials and Reagents

-

Toluene-d3 standard (high purity)

-

High-purity solvent for dilution (e.g., methanol or dichloromethane, pesticide grade or equivalent)[6]

-

Calibrated micropipettes and disposable tips

-

Autosampler vials with septa

Instrumentation

-

Gas Chromatograph (GC) equipped with a split/splitless injector and an autosampler.

-

Mass Spectrometer (MS) capable of electron ionization (EI) and scanning a mass range of at least m/z 35-200.[6]

-

Data acquisition and processing software.

GC-MS Parameters

The following parameters serve as a typical starting point and should be optimized for your specific instrument and application.

| Parameter | Setting | Rationale |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent) | Provides good resolution for aromatic compounds.[6] |

| Carrier Gas | Helium (99.999% purity) | Inert and provides good chromatographic efficiency. |

| Flow Rate | 1.0 mL/min (constant flow mode) | Typical flow rate for this column dimension. |

| Injector Temperature | 250 °C | Ensures complete vaporization of the analyte. |

| Injection Mode | Splitless (or split, depending on concentration) | Splitless mode is suitable for trace analysis. |

| Oven Temperature Program | Initial: 40 °C (hold for 2 min) Ramp: 10 °C/min to 150 °C Hold: 2 min | This program allows for good separation from potential contaminants. |

| MS Ion Source | Electron Ionization (EI) | Standard ionization technique for volatile and semi-volatile compounds. |

| Ionization Energy | 70 eV | Standard energy for generating reproducible fragmentation patterns.[6] |

| Mass Range | m/z 35-200 | Covers the molecular ion and expected fragments of toluene-d3. |

| Scan Rate | ~2 scans/second | Provides sufficient data points across the chromatographic peak. |

| Transfer Line Temperature | 280 °C | Prevents condensation of the analyte between the GC and MS. |

Sample Preparation

-

Prepare a stock solution of toluene-d3 in the chosen solvent at a concentration of, for example, 1 mg/mL.

-

Perform serial dilutions to prepare working standards at the desired concentrations for calibration.

-

Transfer the final solutions to autosampler vials for analysis.

Data Analysis

-

Acquire the mass spectra of the prepared standards.

-

Identify the chromatographic peak corresponding to toluene-d3.

-

Extract the mass spectrum for the peak of interest.

-

Identify the molecular ion and key fragment ions as detailed in this guide.

-

For quantitative analysis, construct a calibration curve by plotting the peak area of a characteristic ion (e.g., m/z 93) against the concentration of the standards.

Conclusion: A Foundational Understanding for Advanced Applications

The mass spectrometry fragmentation pattern of toluene-d3 is a nuanced interplay of isotopic labeling, electron ionization dynamics, and ion stability. A thorough understanding of these principles is essential for its effective use as an internal standard and for the accurate interpretation of mass spectral data. The information and protocols presented in this guide provide a solid foundation for researchers and scientists to confidently employ toluene-d3 in their analytical workflows, ensuring the integrity and reliability of their results.

References

-

National Institute of Standards and Technology. (n.d.). Toluene-d3. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Toluene. NIST Chemistry WebBook. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.9.5. Retrieved from [Link]

-

TDI-Brooks. (n.d.). Quantitative Determination of Aromatic Hydrocarbons Using Selected Ion Monitoring Gas Chromatography/Mass Spectrometry. Retrieved from [Link]

-

LibreTexts. (2022, July 3). 6.2: Fragmentation. Chemistry LibreTexts. Retrieved from [Link]

-

Khan, M. F., & Ali, A. (2023). Tropylium Ion, an Intriguing Moiety in Organic Chemistry. Molecules, 28(10), 4169. [Link]

-

Hemberger, P. H., et al. (2020). Strong-field induced fragmentation and isomerization of toluene probed by ultrafast femtosecond electron diffraction and mass spectrometry. Faraday Discussions, 228, 513-533. [Link]

-

ResearchGate. (2015). Isotopic Abundance Analysis of Biofield Treated Benzene, Toluene and p-Xylene Using Gas Chromatography-Mass Spectrometry (GC-MS). Retrieved from [Link]

Sources

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Natural Abundance of Deuterium in Toluene

Abstract

The natural abundance of deuterium (²H), the stable heavy isotope of hydrogen, is a fundamental parameter with significant implications in pharmaceutical research, metabolic studies, and synthetic chemistry. For a ubiquitous organic solvent and building block like toluene (C₇H₈), a precise understanding of its baseline deuterium content is critical. This guide provides an in-depth exploration of the natural abundance of deuterium in toluene, detailing the authoritative analytical methodologies for its quantification, the underlying principles of these techniques, and their practical applications for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative references.

Introduction: The Concept of Natural Isotopic Abundance

In nature, most elements exist as a mixture of stable isotopes—atoms with the same number of protons but different numbers of neutrons. The relative percentage of each isotope is its natural abundance.[1] For hydrogen, the two stable isotopes are protium (¹H, >99.98% abundance) and deuterium (²H or D, ~0.0115% to 0.0156% abundance).[1][2] While the concentration of deuterium is low, its presence is measurable and significant.

The International Union of Pure and Applied Chemistry (IUPAC) is the world authority on critically-evaluated data such as isotopic composition.[3][4] The isotopic composition of hydrogen is typically expressed relative to Vienna Standard Mean Ocean Water (VSMOW). The natural abundance of deuterium is not a fixed constant; it varies slightly depending on the source of the material due to isotope fractionation from physical and chemical processes over geological and biological history.[5][6][7] For drug development professionals, establishing a precise baseline of natural deuterium abundance in starting materials like toluene is a prerequisite for any work involving isotopically labeled compounds. This is essential for accurately determining the level of enrichment in synthesized deuterated molecules and for validating analytical results in metabolic studies.[8][9]

Why Toluene?

Toluene is a foundational molecule in organic synthesis and a common precursor or solvent in pharmaceutical manufacturing. Furthermore, deuterated toluene (e.g., toluene-d₈) is frequently used as a Nuclear Magnetic Resonance (NMR) solvent and as an internal standard in Mass Spectrometry (MS).[10][11][12] Kinetic isotope effect (KIE) studies, which probe reaction mechanisms by replacing hydrogen with deuterium, often use toluene derivatives.[13][14][15] In all these applications, the natural deuterium background must be known and accounted for to ensure data integrity.

Analytical Methodologies for Deuterium Quantification

The two primary techniques for the precise determination of deuterium abundance at both natural and enriched levels are Nuclear Magnetic Resonance (NMR) Spectroscopy and Isotope Ratio Mass Spectrometry (IRMS). The choice between them depends on the required precision, sample throughput, and the specific question being addressed.

Quantitative Deuterium NMR (q²H-NMR) Spectroscopy

Expertise & Causality: Deuterium has a nuclear spin (I=1) and is therefore NMR-active.[16] ²H-NMR directly observes the deuterium nuclei, providing information about their chemical environment (chemical shift) and quantity (signal integration). While its gyromagnetic ratio is lower than that of protons, making it inherently less sensitive, modern high-field spectrometers can readily detect deuterium at natural abundance.[17] The key advantage of NMR is its ability to be site-specific; it can distinguish deuterium at the aromatic positions from those on the methyl group in toluene without sample destruction.

For quantitative analysis (qNMR), meticulous setup is required to ensure that the integrated signal area is directly proportional to the number of nuclei. This necessitates ensuring complete spin-lattice (T₁) relaxation between scans. A long relaxation delay (typically 5-7 times the longest T₁ of the nuclei of interest) is crucial; failure to do so will lead to signal saturation and an underestimation of the quantity.

Trustworthiness & Self-Validation: A qNMR protocol is self-validating through the use of a certified internal standard. This standard should be a deuterated compound with a known concentration and a simple spectrum whose signals do not overlap with the analyte. By comparing the integrated signal of the toluene deuterons to the integrated signal of the standard, a precise concentration can be calculated. The method's robustness is confirmed by its high reproducibility and accuracy when compared to established standards.[18]

Experimental Protocol: q²H-NMR for Natural Abundance in Toluene

-

Sample Preparation:

-

Accurately weigh approximately 500 mg of the toluene sample into a clean, dry vial.

-

Accurately weigh and add a suitable amount of a certified internal standard (e.g., deuterated chloroform-d with a known isotopic purity).

-

Dissolve the mixture in a non-deuterated, inert solvent (e.g., cyclohexane) to a final volume of ~0.7 mL. The use of a non-deuterated solvent is unconventional but essential for natural abundance ²H-NMR to avoid overwhelming the detector with a solvent signal.[19]

-

Transfer the solution to a high-precision 5 mm NMR tube.

-

-

Instrument Setup (e.g., 400 MHz Spectrometer):

-

Lock the spectrometer on the deuterium signal of the internal standard if possible, or use an external lock.

-

Tune and match the deuterium channel on the NMR probe.

-

Set the sample temperature (e.g., 298 K) and allow it to equilibrate.

-

-

Acquisition Parameters:

-

Pulse Angle: Use a 90° pulse to maximize signal for a single scan.

-

Relaxation Delay (d1): Set to at least 5 times the T₁ of the slowest-relaxing deuterium nucleus in toluene. This must be experimentally determined but is typically in the range of 10-20 seconds for deuterium.

-

Acquisition Time (at): Set to ≥ 2 seconds to ensure good digital resolution.

-

Number of Scans (ns): A large number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio (S/N) for natural abundance levels.

-

Proton Decoupling: Use broad-band proton decoupling to collapse the deuterium signals into singlets, which simplifies the spectrum and can improve S/N.[17]

-

-

Data Processing and Analysis:

-

Apply a small line-broadening factor (e.g., 0.5-1.0 Hz) to improve S/N.

-

Carefully phase the spectrum and perform a baseline correction.

-

Integrate the signals corresponding to the aromatic deuterons and the methyl group deuterons of toluene, as well as the signal for the internal standard.

-

Calculate the amount of deuterium at each position relative to the known amount of the internal standard.

-

Visualization: q²H-NMR Workflow

Caption: Workflow for quantitative ²H-NMR analysis.

Isotope Ratio Mass Spectrometry (IRMS)

Expertise & Causality: IRMS is the gold standard for high-precision abundance measurements.[20] Unlike conventional MS which scans a wide mass range, IRMS uses multiple collectors to simultaneously measure the ion currents of specific isotopologues (molecules differing only in their isotopic composition). For hydrogen isotope analysis, the toluene sample is first quantitatively combusted to H₂ gas. The H₂ is then introduced into the ion source. The mass spectrometer is set to simultaneously detect the ion beams for H₂ (mass 2) and HD (mass 3). The ratio of these ion currents (m/z 3 to m/z 2) provides a highly precise measure of the D/H ratio.

Trustworthiness & Self-Validation: The entire IRMS system is calibrated against international reference materials (e.g., VSMOW, SLAP) distributed by organizations like the IAEA and NIST. This calibration corrects for instrumental mass fractionation and ensures that the resulting data is traceable and comparable across different laboratories worldwide. This rigorous calibration is the cornerstone of its trustworthiness.[21]

Experimental Protocol: IRMS for Bulk Deuterium Abundance in Toluene

-

Sample Preparation:

-

Load a small, precisely weighed amount of toluene (typically in the microgram range) into a clean sample container (e.g., a silver or tin capsule).

-

The capsules are then placed in an autosampler of an elemental analyzer (EA).

-

-

Combustion and Reduction:

-

The EA automatically drops the sample into a high-temperature ( >1000 °C) combustion furnace containing an oxidant. The toluene is flash-combusted, converting all carbon to CO₂ and all hydrogen to H₂O.

-

The resulting gases pass through a reduction furnace where the H₂O is quantitatively converted to H₂ gas over hot chromium.

-

-

Gas Purification and Separation:

-

The gas mixture (H₂, N₂, CO₂) is passed through a gas chromatography (GC) column which separates the H₂ gas from the other components.

-

-

Mass Spectrometric Analysis:

-

The purified H₂ gas is introduced into the IRMS ion source through a continuous flow interface.

-

The gas is ionized (typically by electron impact), and the resulting ions (H₂⁺ and HD⁺) are accelerated into the magnetic sector.

-

The ion beams for m/z 2 and m/z 3 are focused onto separate Faraday cup detectors for simultaneous measurement.

-

-

Data Analysis:

-

The instrument software calculates the ratio of the ion intensities (I₃/I₂).

-

This raw ratio is corrected based on the calibration curve generated from certified reference materials analyzed in the same sequence.

-

The final result is typically expressed in delta notation (δ²H) in parts per thousand (per mil, ‰) relative to VSMOW.

-

Visualization: IRMS Workflow

Caption: Workflow for Isotope Ratio Mass Spectrometry.

Quantitative Data and Comparison

The natural abundance of deuterium is approximately 0.015%. However, for high-precision work, it is crucial to consider the abundances of other elements present in toluene, especially carbon, as their isotopes contribute to the overall mass spectrum.

Table 1: Natural Abundance of Relevant Isotopes

| Element | Isotope | Atomic Mass (u) | Natural Abundance (%) |

|---|---|---|---|

| Hydrogen | ¹H | 1.007825 | 99.9885 |

| ²H (Deuterium) | 2.014102 | 0.0115 | |

| Carbon | ¹²C | 12.000000 | 98.93 |

| ¹³C | 13.003355 | 1.07 |

Data sourced from authoritative bodies like IUPAC.[1]

Table 2: Comparison of Analytical Techniques

| Feature | Quantitative ²H-NMR | Isotope Ratio Mass Spectrometry (IRMS) |

|---|---|---|

| Principle | Nuclear spin properties | Mass-to-charge ratio of isotopologues |

| Precision | Good (typically ~1-5% relative error) | Very High (typically <0.1% relative error) |

| Site-Specificity | Yes (can distinguish aromatic vs. methyl D) | No (provides bulk average D content) |

| Sample Prep | Simple dissolution | Destructive (combustion) |

| Throughput | Low (long acquisition times) | High (with autosampler) |

| Validation | Internal certified standard | International reference materials (VSMOW) |

| Best For | Determining site-specific labeling, structural confirmation | High-precision bulk isotope ratio, tracing origins |

Conclusion for the Research Professional

For scientists in drug development and related fields, understanding the natural abundance of deuterium in toluene is not an academic exercise but a practical necessity. It forms the baseline for quantifying isotopic enrichment, validating deuterated standards, and ensuring the accuracy of mechanistic studies.

-

NMR spectroscopy offers the unique advantage of determining site-specific deuterium distribution, which is invaluable for confirming the position of labels in a synthesized molecule.[17][19]

-

Isotope Ratio Mass Spectrometry , while destructive, provides unparalleled precision for bulk deuterium content, making it the definitive tool for establishing the isotopic fingerprint of a given batch of material.[20]

The protocols and principles outlined in this guide provide a framework for obtaining reliable and defensible data. By employing these self-validating systems, anchored by certified standards and international reference materials, researchers can ensure the scientific integrity of their work, from early-stage discovery through to manufacturing and quality control.

References

-

Title: IUPAC Commission on Isotopic Abundances and Atomic Weights (CIAAW) - PubChem Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Best Measurements of Isotopic Composition Source: IUPAC Commission on Isotopic Abundances and Atomic Weights URL: [Link]

-

Title: isotopic abundance Archives Source: IUPAC | International Union of Pure and Applied Chemistry URL: [Link]

-

Title: Deuterium - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Commission on Isotopic Abundances and Atomic Weights - Body Details Source: IUPAC | International Union of Pure and Applied Chemistry URL: [Link]

-

Title: IUPAC Commission on Atomic Weights and Isotopic Abundances Source: Journal of Physical and Chemical Reference Data URL: [Link]

-

Title: What is Deuterium? Source: International Atomic Energy Agency (IAEA) URL: [Link]

-

Title: Measurement of deuterium kinetic isotope effects in organic reactions by natural-abundance deuterium NMR spectroscopy Source: Journal of the American Chemical Society URL: [Link]

-

Title: Deuteronation and aging Source: PubMed URL: [Link]

-

Title: Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques Source: YouTube URL: [Link]

-

Title: 10.3: Isotopes of Hydrogen Source: Chemistry LibreTexts URL: [Link]

-

Title: How do we know the natural abundance of isotopes on Earth? Source: Chemistry Stack Exchange URL: [Link]

-

Title: Training Workshop: Fundamental Statistics for Isotope Analyses Source: YouTube URL: [Link]

-

Title: Deuterium Isotope Effects in the Unusual Addition of Toluene to Fumarate Catalyzed by Benzylsuccinate Synthase Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Detecting deuterium at natural abundance with Spinsolve benchtop NMR spectrometer Source: Magritek URL: [Link]

-

Title: The Deuterium Isotope Effect in the Side Chain Halogenation of Toluene Source: ACS Publications - American Chemical Society URL: [Link]

-

Title: The importance of accurately correcting for the natural abundance of stable isotopes Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Deuterium isotope effects on toluene metabolism. Product release as a rate-limiting step in cytochrome P-450 catalysis Source: PubMed URL: [Link]

-

Title: Mass spectrum of a mixture of toluene and deuterated toluene... Source: ResearchGate URL: [Link]

-

Title: Mass spectra recorded two minutes after exposing (a) [ 2 H 8 ]toluene... Source: ResearchGate URL: [Link]

-

Title: Toluene-d8 | C7H8 | CID 74861 Source: PubChem URL: [Link]

-

Title: Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry) Source: Study Mind URL: [Link]

-

Title: Deuterium (2H) measurements on a Spinsolve benchtop NMR system Source: Magritek URL: [Link]

-

Title: Fig. 1. Deuterium nuclear magnetic resonance ( 2 H NMR) spectra of d 2... Source: ResearchGate URL: [Link]

-

Title: ISOTOPE-ABUNDANCE VARIATIONS OF SELECTED ELEMENTS Source: IUPAC URL: [Link]

-

Title: Isotope effects and natural isotope abundance Source: ANU Research School of Biology URL: [Link]

-

Title: Deuterium Abundance Source: HyperPhysics URL: [Link]

-

Title: Introduction to Spectroscopy Source: Cengage URL: [Link]

-

Title: Why is deuterium six times more abundant in the Earth than in Jupiter and the rest of the universe? Source: Reddit URL: [Link]

-

Title: Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR Source: PubMed URL: [Link]

-

Title: Too Much Deuterium? Source: Science News URL: [Link]

-

Title: Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API Source: Alsachim URL: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. IUPAC Commission on Isotopic Abundances and Atomic Weights (CIAAW) - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]

- 4. iupac.org [iupac.org]

- 5. iaea.org [iaea.org]

- 6. ciaaw.org [ciaaw.org]

- 7. Isotope effects and natural isotope abundance | ANU Research School of Biology [biology.anu.edu.au]

- 8. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. isotope.com [isotope.com]

- 10. Toluene-d8 | ZEOTOPE [zeotope.com]

- 11. Toluene-d8 | C7H8 | CID 74861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Toluene-d8 D 99atom 2037-26-5 [sigmaaldrich.com]

- 13. Deuterium Isotope Effects in the Unusual Addition of Toluene to Fumarate Catalyzed by Benzylsuccinate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Deuterium isotope effects on toluene metabolism. Product release as a rate-limiting step in cytochrome P-450 catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Deuterium (2H) measurements on a Spinsolve benchtop NMR system - Magritek [magritek.com]

- 17. Detecting deuterium at natural abundance with Spinsolve benchtop NMR spectrometer - Magritek [magritek.com]

- 18. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 21. IUPAC Best Measurements of Isotopic Composition | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

Technical Guide: Environmental Fate, Metabolic Stability, and Disposal of Toluene-d3 (Methyl-d3)

[1]

Executive Summary

This technical guide provides a comprehensive analysis of Toluene-

Physicochemical Profile & Isotopic Nuances

Toluene-d3 involves the substitution of the three methyl hydrogens with deuterium (

Table 1: Comparative Physicochemical Properties

| Property | Toluene-h8 (Standard) | Toluene-d3 (Methyl-d3) | Technical Implication |

| CAS Number | 108-88-3 | 1124-18-1 | Distinct inventory tracking required.[2] |

| Molecular Weight | 92.14 g/mol | 95.16 g/mol | Mass shift (+3 Da) for MS quantitation.[2] |

| Density (25°C) | 0.867 g/mL | 0.895 g/mL | Denser; affects centrifugation layers slightly.[2] |

| Boiling Point | 110.6°C | 110.0°C | Negligible difference for distillation.[2] |

| Bond Energy (C-L) | ~98 kcal/mol (C-H) | ~100 kcal/mol (C-D) | Source of KIE. Higher activation energy for oxidation.[2] |

| Flash Point | 4°C (Closed Cup) | 4°C (Closed Cup) | High Flammability (Class IB).[2] |

The Mechanistic Core: Kinetic Isotope Effect (KIE)

The environmental and biological persistence of Toluene-d3 is governed by the Primary KIE. The C-D bond is shorter and stronger than the C-H bond due to the lower zero-point vibrational energy of deuterium.

Expert Insight: The "Metabolic Switching" Phenomenon

In non-labeled toluene, the primary metabolic pathway is hydroxylation of the methyl group to form benzyl alcohol. However, in Toluene-d3, the C-D bond cleavage is the rate-limiting step.

-

Result: The enzyme (e.g., Cytochrome P450) faces a higher energy barrier at the methyl group.

-

Consequence: The reaction pathway may "switch" or shift flux toward ring oxidation (forming cresols), which is a minor pathway for Toluene-h8.

Visualization: KIE & Metabolic Switching

The following diagram illustrates the energy barrier difference and the resulting pathway diversion.

Environmental Fate & Transport[3]

Atmospheric Degradation

-

Mechanism: The dominant atmospheric sink for toluene is reaction with the Hydroxyl Radical (

OH). This proceeds via H-abstraction from the methyl group. -

Impact of Deuteration: Due to the KIE, Toluene-d3 reacts slower with

OH than Toluene-h8.-

Toluene-h8 Half-life: ~13 hours (Summer) to ~2 days.

-

Toluene-d3 Half-life: Estimated 20–50% longer.

-

-

Implication: Toluene-d3 has a slightly higher potential for long-range transport, though it is not classified as a persistent organic pollutant (POP).

Aquatic & Soil Fate[1]

-

Volatilization: This remains the dominant removal mechanism from water and moist soil. Henry’s Law constant is largely unaffected by deuteration.

-